(R)-Amlodipine Hemi-dibenzoyl-L-tartrate
Description
Significance of Enantiomeric Purity in Pharmaceutical Active Ingredients
Enantiomeric purity, a measure of the prevalence of one enantiomer in a mixture, is a cornerstone of modern drug development. wisdomlib.org Many pharmaceutical compounds are chiral, existing as non-superimposable mirror images called enantiomers. chiralpedia.com These enantiomers can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. americanpharmaceuticalreview.com
The significance of enantiomeric purity stems from the stereospecific interactions between a drug and its biological targets, such as enzymes and receptors, which are themselves chiral. americanpharmaceuticalreview.com Consequently, one enantiomer may produce the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects. For instance, in the case of the anti-inflammatory drug ibuprofen, the S-enantiomer is responsible for the therapeutic effects, while the R-enantiomer is inactive. chiralpedia.com The historical example of thalidomide, where one enantiomer was sedative and the other teratogenic, tragically underscored the critical importance of separating enantiomers.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now strongly favor the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of enantiomers). americanpharmaceuticalreview.com This shift ensures greater selectivity, potentially leading to improved therapeutic indices, reduced side effects, and more predictable dose-responses. wisdomlib.org Therefore, achieving high enantiomeric purity is a critical quality attribute for many active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.comlibretexts.org
Overview of Diastereomeric Salt Formation as a Chiral Resolution Strategy
Among various techniques for separating enantiomers, diastereomeric salt formation is one of the most established and industrially viable methods. acs.orgwikipedia.org This strategy is based on the principle of converting a pair of enantiomers, which have identical physical properties (e.g., solubility, melting point), into a pair of diastereomers, which have different physical properties. wikipedia.org
The process involves the following key steps:
Salt Formation: The racemic mixture (e.g., a racemic base) is treated with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid). This acid-base reaction forms a pair of diastereomeric salts. wikipedia.org
Separation: Due to their different physical properties, particularly solubility, one of the diastereomeric salts can be selectively crystallized from a suitable solvent system, while the other remains dissolved. acs.orgunchainedlabs.com This separation is the core of the resolution process.
Liberation: The isolated, pure diastereomeric salt is then treated with an acid or base to break the salt bond, liberating the desired pure enantiomer and recovering the chiral resolving agent, which can often be recycled. wikipedia.org
This method is advantageous for its scalability and cost-effectiveness, making it a preferred choice for large-scale production of enantiomerically pure pharmaceuticals. chiralpedia.combhu.ac.in
Contextualization of Amlodipine (B1666008) Racemate and its Enantiomers in Chemical Synthesis
Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina. wisdomlib.orgmdpi.com Its molecular structure contains a chiral center at the C4 position of the dihydropyridine (B1217469) ring, meaning it exists as two enantiomers: (S)-Amlodipine and (R)-Amlodipine. bhu.ac.inbanglajol.info
| Property | (S)-Amlodipine | (R)-Amlodipine |
| Pharmacological Activity | Potent calcium channel blocking activity. bhu.ac.inmdpi.comresearchgate.net | Approximately 1000 times less potent as a calcium channel blocker. mdpi.comnih.govoup.com |
| Primary Therapeutic Effect | Responsible for the antihypertensive effects. banglajol.inforesearchgate.net | Minimal antihypertensive effect. oup.com |
| Other Biological Effects | Associated with nitric oxide release, which may contribute to side effects like peripheral edema. bhu.ac.inoup.com |
Rationale for Research into (R)-Amlodipine Hemi-dibenzoyl-L-tartrate as a Resolution Intermediate
The effective separation of amlodipine's enantiomers necessitates a robust chiral resolution strategy. The formation of diastereomeric salts is a well-documented approach for this purpose. bhu.ac.ingoogle.com The research into this compound is driven by the need for an efficient and industrially scalable method to isolate the desired amlodipine enantiomer.
The rationale is based on the following principles:
Chiral Resolving Agent: Optically active O,O'-dibenzoyl-L-tartaric acid is selected as the chiral resolving agent. google.comgoogle.com This acidic compound reacts with the basic amine group of racemic amlodipine.
Formation of Diastereomeric Salts: When racemic amlodipine reacts with O,O'-dibenzoyl-L-tartaric acid, two diastereomeric salts are formed: this compound and (S)-Amlodipine Hemi-dibenzoyl-L-tartrate.
Differential Solubility: The key to the resolution is the significant difference in solubility between these two diastereomeric salts in a specific solvent system, often involving isopropanol (B130326). google.comgoogleapis.com this compound is designed to be the less soluble salt, allowing it to precipitate selectively from the solution. google.com
Isolation and Liberation: The precipitated this compound salt can be isolated by filtration. googleapis.com Subsequent treatment of this intermediate with a base neutralizes the tartaric acid, yielding enantiomerically pure (R)-(+)-amlodipine. google.comgoogleapis.com The (S)-enantiomer remains in the filtrate and can be isolated separately.
This specific diastereomeric salt, this compound, therefore serves as a crucial, isolable intermediate that enables the practical and efficient separation of racemic amlodipine into its constituent enantiomers. clearsynth.com
Properties
Molecular Formula |
C38H39ClN2O13 |
|---|---|
Molecular Weight |
767.2 g/mol |
IUPAC Name |
(2R,3S)-2,3-dibenzoyloxybutanedioic acid;3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C18H14O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h5-8,17,23H,4,9-11,22H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22)/t17-;13-,14+/m1./s1 |
InChI Key |
HGESXLUHWHUOLN-RXBLJCKUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of R Amlodipine Hemi Dibenzoyl L Tartrate
Diastereomeric Salt Formation: Fundamental Principles and Chemical Equilibrium
Diastereomeric salt formation is a resolution technique based on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. Amlodipine (B1666008), possessing a chiral center at the 4-position of the dihydropyridine (B1217469) ring, exists as a pair of enantiomers: (R)-Amlodipine and (S)-Amlodipine. bhu.ac.innih.gov When racemic (R,S)-Amlodipine, which is a base, is reacted with an enantiomerically pure chiral acid like O,O'-Dibenzoyl-L-tartaric acid, two diastereomeric salts are formed:
(R)-Amlodipinium O,O'-Dibenzoyl-L-tartrate
(S)-Amlodipinium O,O'-Dibenzoyl-L-tartrate
These diastereomers are not mirror images of each other and thus exhibit different physicochemical properties, including melting points, spectroscopic characteristics, and, most importantly for this process, solubility in a given solvent system. The chemical equilibrium of the salt formation can be manipulated by adjusting reactants, stoichiometry, and solvent conditions to favor the precipitation of one diastereomer over the other. By carefully selecting these conditions, the less soluble diastereomeric salt, in this case, (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, can be selectively crystallized from the solution, leaving the more soluble (S)-Amlodipine salt in the mother liquor. google.comgoogleapis.com
The success of the diastereomeric resolution hinges on the precise selection and ratio of the starting materials. The process involves the racemic compound to be resolved and a carefully chosen chiral resolving agent.
The synthesis begins with racemic (R,S)-Amlodipine, which contains an equal 1:1 mixture of the (R) and (S) enantiomers. nih.gov This racemic mixture serves as the substrate from which the desired (R)-enantiomer is isolated. Amlodipine is a dihydropyridine derivative with a basic aminoethoxy group, which readily reacts with acidic resolving agents to form salts. bhu.ac.in
The chiral resolving agent is crucial for the separation process. For the specific isolation of (R)-Amlodipine, the optically active O,O'-Dibenzoyl-L-tartaric acid (a derivative of the naturally occurring L-tartaric acid) is employed. google.comgoogleapis.com The selection of the L-enantiomer of the resolving agent is deliberate, as it forms a diastereomeric salt with (R)-Amlodipine that exhibits significantly lower solubility in specific solvent systems compared to the salt formed with (S)-Amlodipine. google.com
| Reactant | Role |
| (R,S)-Amlodipine | Starting Material (Racemic Mixture) |
| O,O'-Dibenzoyl-L-tartaric Acid | Chiral Resolving Agent |
A critical parameter in optimizing the resolution process is the molar ratio of the chiral resolving agent to the racemic amlodipine. Industrial processes often utilize a sub-stoichiometric amount of the resolving agent. Using less than the 0.5 molar equivalents required to react with one enantiomer maximizes the yield and purity of the desired, less soluble diastereomer.
Research and patent literature indicate that the preferred amount of O,O'-Dibenzoyl-L-tartaric acid is between 0.2 and 0.4 moles per mole of (R,S)-Amlodipine. google.com A more preferable range is cited as 0.2 to 0.3 moles. google.com In specific documented examples, a ratio of 0.25 molar equivalents of the chiral resolving agent is used effectively. google.comgoogleapis.com This strategy ensures that there is insufficient resolving agent to react with all of the (R)-Amlodipine, leading to the precipitation of the this compound salt in high diastereomeric purity, while the majority of the (S)-Amlodipine remains in solution. google.comgoogleapis.com
| Molar Equivalents of Resolving Agent (per mole of (R,S)-Amlodipine) | Preference Level | Reference |
| 0.2 - 0.4 | Preferred | google.com |
| 0.2 - 0.3 | More Preferred | google.com |
| 0.25 | Example | google.comgoogleapis.com |
The choice of solvent is paramount as the difference in solubility between the two diastereomeric salts is highly dependent on the medium. An ideal solvent system will maximize the solubility difference, thereby enhancing the efficiency and yield of the resolution.
Isopropanol (B130326) has been identified as a highly effective solvent for the optical resolution of amlodipine using O,O'-dibenzoyl tartaric acid. google.com It provides a significant difference in solubility between the (R)-Amlodipine and (S)-Amlodipine diastereomeric salts. google.com
To further refine the crystallization process, mixed solvent systems are often employed. A common and effective mixture is acetonitrile (B52724) and isopropanol. google.comgoogleapis.com A specific volumetric ratio of acetonitrile to isopropanol of 1/9 (v/v) has been shown to be particularly effective. google.comgoogleapis.com In a typical procedure, racemic amlodipine is dissolved in this solvent mixture and heated. The resolving agent, also dissolved in the same solvent system, is then added. Upon cooling, the less soluble (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate salt precipitates out of the solution with high purity. googleapis.com
The table below summarizes experimental data from a representative synthesis.
| Parameter | Condition | Reference |
| Starting Material | 163.6 g (R,S)-Amlodipine | googleapis.com |
| Resolving Agent | 35.8 g (0.25 molar equiv.) Dibenzoyl-L-tartaric acid | googleapis.com |
| Solvent System | Acetonitrile/Isopropanol (1/9, v/v) | googleapis.com |
| Initial Temperature | 60 °C | googleapis.com |
| Process | Cooling from 60 °C to 30 °C over 5 hours | googleapis.com |
| Product | (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate | googleapis.com |
| Yield | 98.9 g (Theoretical Yield 84.1%) | googleapis.com |
| Diastereomeric Excess (d.e.) | >99 % d.e. | googleapis.com |
Solvent System Selection and Optimization
Influence of Solvent Polarity and Hydrogen Bonding on Diastereomer Solubility
The selection of an appropriate solvent system is critical for the successful separation of diastereomeric salts. The differential solubility of the (R)-Amlodipine and (S)-Amlodipine diastereomers in a given solvent is the cornerstone of the resolution process. Solvent polarity and its capacity for hydrogen bonding directly influence these solubility differences.
In the resolution of amlodipine with dibenzoyl-L-tartaric acid, a variety of solvents have been explored to maximize the solubility difference between the two diastereomers. For instance, the use of isopropanol, a solvent of moderate polarity, has been shown to be effective. google.comgoogle.com Diastereomeric salts often exhibit higher solubility in isopropanol compared to other conventional solvents, which facilitates the separation based on subtle solubility differentials. google.com Mixtures of solvents are also commonly employed to fine-tune the polarity and solvating properties of the medium. A mixture of acetonitrile and isopropanol (e.g., in a 1/9 v/v ratio) has been successfully used to precipitate the desired (R)-Amlodipine diastereomer. googleapis.combhu.ac.in
The principle relies on creating a supersaturated solution with respect to one diastereomer while the other remains dissolved. The hydrogen bonding capabilities of both the solvent and the diastereomeric salts play a crucial role. The amlodipine molecule and the dibenzoyl-L-tartaric acid contain multiple sites for hydrogen bonding (amine, ester, and carboxylic acid groups). The interaction of these sites with solvent molecules affects the crystal lattice energy and, consequently, the solubility. Solvents that can effectively solvate one diastereomer over the other will enhance the efficiency of the resolution. The goal is to identify a solvent or solvent mixture where the desired this compound salt has significantly lower solubility, allowing it to crystallize preferentially from the solution. google.com
| Solvent/Solvent System | Key Characteristics | Impact on Resolution | Reference |
|---|---|---|---|
| Isopropanol | Moderate polarity, hydrogen bond donor/acceptor | Provides good solubility difference for diastereomeric salts, allowing for efficient separation. | google.comgoogle.com |
| Acetonitrile/Isopropanol (1/9 v/v) | Moderately polar mixture | Used to selectively crystallize (R)-Amlodipine-O,O'-di-p-toluoyl-L-tartrate, a closely related system. The principle is applicable to dibenzoyl-L-tartrate. | bhu.ac.in |
| Dimethyl Sulfoxide (B87167) (DMSO) | High polarity, strong hydrogen bond acceptor | Promotes the formation of diastereomeric salt solvates, significantly altering solubility. | google.com |
| N,N-Dimethylformamide (DMF) | High polarity, aprotic | Used as a solvate-forming solvent to enable fractional separation. | nih.gov |
Exploration of Solvate-Forming Solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide, N,N-Dimethylacetamide) in Diastereomeric Crystallization
Solvate formation is a key phenomenon exploited in the diastereomeric resolution of amlodipine. Solvate-forming solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAC), can incorporate themselves into the crystal lattice of the diastereomeric salt. google.comnih.gov This incorporation creates a new solid phase (a solvate) with distinct physical properties, including solubility, compared to the unsolvated salt.
The use of DMSO is particularly well-documented. When racemic amlodipine is reacted with L-tartaric acid in the presence of DMSO, a DMSO solvate of the (R)-(+)-amlodipine-hemi-L-tartrate salt preferentially precipitates. google.comepo.org The formation of this specific solvate drastically reduces the solubility of the (R)-amlodipine salt relative to the (S)-amlodipine salt, which remains in the mother liquor. This strategy can be enhanced by using co-solvents like alcohols, ketones, or water, provided that sufficient DMSO is present to facilitate the solvate precipitation. google.com
Similarly, studies have shown that solvents like DMF and DMAC can form solvates with the diastereomeric salts, enabling fractional separation. nih.gov These solvate-forming solvents are structurally similar and their presence can be a determining factor in achieving efficient crystallization of the desired diastereomer. nih.gov The choice of solvent can even alter which enantiomer preferentially crystallizes. For example, using L-tartaric acid in DMSO preferentially yields the R-amlodipine salt, whereas in DMF, the S-form of the amlodipine tartrate can be made to crystallize directly. acs.org This highlights the profound impact of the solvating solvent on the thermodynamics of the crystallization process.
Crystallization Kinetics and Thermodynamics in Diastereomeric Salt Formation
The successful isolation of this compound depends not only on the solubility differences (thermodynamics) but also on the rate of crystal nucleation and growth (kinetics). Controlling these factors is essential for achieving high purity and yield. mdpi.com
Temperature Control and Cooling Profiles for Crystallization Induction and Growth
Temperature is a critical parameter in crystallization as it directly affects solute solubility and the kinetics of nucleation and growth. Typically, the diastereomeric salt formation is initiated at an elevated temperature to ensure complete dissolution of the reactants, followed by a controlled cooling phase to induce crystallization.
For the preparation of (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate, a common procedure involves dissolving the racemic amlodipine and the resolving agent in a solvent mixture (e.g., acetonitrile/isopropanol) at a moderately elevated temperature, such as 50-55°C. googleapis.com After the addition of the resolving agent, the solution is then cooled. The cooling profile—whether it is rapid or gradual—significantly influences the crystal size, purity, and yield. A slow, controlled cooling from the initial temperature to room temperature, and sometimes further to 0-5°C, allows for the gradual growth of crystals, which tends to exclude impurities and results in higher diastereomeric purity. googleapis.comgoogle.com For example, one process describes stirring the mixture overnight at room temperature and then for an additional 6 hours at 0-5°C to maximize the recovery of the crystalline product. googleapis.com
| Step | Temperature (°C) | Purpose | Reference |
|---|---|---|---|
| Initial Dissolution | 50 - 60 | Ensure complete dissolution of racemic amlodipine and resolving agent. | googleapis.com |
| Seeding (optional) | ~50 | Induce crystallization of the desired diastereomer at a controlled point. | google.com |
| Crystal Growth | Slow cooling to Room Temperature (~20-25) | Promote gradual and selective crystal growth, enhancing purity. | googleapis.com |
| Yield Maximization | Cooling to 0 - 5 | Decrease the solubility of the product to maximize precipitation and yield. | googleapis.com |
Role of Seed Crystals in Enhancing Diastereomeric Purity and Yield
Seeding is a technique used to control the onset of crystallization and improve the selectivity of the process. It involves introducing a small quantity of pure crystals of the target compound—in this case, this compound—into the supersaturated solution.
The introduction of seed crystals serves several purposes:
Induces Crystallization: It bypasses the often unpredictable stage of spontaneous nucleation, ensuring that crystallization begins at a desired level of supersaturation.
Enhances Purity: Seeding with the pure desired diastereomer provides a template for crystal growth, promoting the crystallization of that specific diastereomer and reducing the co-precipitation of the undesired diastereomer. Patents describe adding a small amount (e.g., 0.05 g to 0.2 g) of (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate with a high diastereomeric excess (>99.5% d.e.) to initiate the crystallization process. googleapis.com
Controls Crystal Size: Seeding can lead to a more uniform crystal size distribution, which is beneficial for downstream processing such as filtration and drying.
The timing of seeding is also important. Often, the solution is cooled to a specific temperature where it is supersaturated but has not yet spontaneously nucleated, and then the seed crystals are added. google.com
Mechanisms of Preferential Crystallization for this compound
Preferential crystallization is the mechanism by which one diastereomer crystallizes from a solution containing both. The process for this compound is engineered by carefully selecting conditions that favor its precipitation over the (S)-amlodipine diastereomer.
The mechanism is driven by the lower solubility of the target (R)-Amlodipine diastereomeric salt in the chosen solvent system under the selected temperature conditions. When the racemic amlodipine is mixed with dibenzoyl-L-tartaric acid, both the ((R)-Amlodipine)-L-tartrate and ((S)-Amlodipine)-L-tartrate salts are formed in the solution. By controlling the solvent composition and temperature, a state of supersaturation is achieved specifically for the (R)-Amlodipine salt. The subsequent nucleation and growth, often aided by seeding, lead to the selective removal of this diastereomer from the solution as a solid crystalline product. The (S)-Amlodipine diastereomer, being more soluble under these conditions, remains in the filtrate or mother liquor. google.com This difference in solubility is the thermodynamic driving force for the separation.
Process Optimization Strategies for Enantioselective Resolution Efficiency
To make the resolution process industrially viable, several parameters must be optimized to maximize the enantioselective efficiency, which encompasses both the yield and the enantiomeric purity of the final product. ijcrt.org
Key optimization strategies include:
Molar Ratio of Resolving Agent: The stoichiometry of the resolving agent is crucial. Using a sub-stoichiometric amount of the chiral resolving agent is common. For instance, reacting one mole of racemic amlodipine with approximately 0.2-0.3 moles of dibenzoyl-L-tartaric acid is often preferred. google.com This is because using a smaller amount of the resolving agent can enhance the purity of the first crop of crystals, as there is less of the agent available to form a salt with the more soluble (S)-enantiomer.
Solvent Composition and Volume: As discussed, the choice of solvent is paramount. Optimization involves screening different solvents and solvent mixtures to find the ideal balance of solubility for both diastereomers. The volume of the solvent is also critical; too little solvent may cause premature precipitation and entrapment of impurities, while too much will reduce the yield.
Temperature and Cooling Rate: Fine-tuning the crystallization temperature profile is essential. This includes optimizing the initial dissolution temperature, the rate of cooling, and the final temperature and duration of the holding period to ensure maximum yield without compromising purity.
Seeding Protocol: Optimizing the amount of seed crystals, the timing of their addition, and their quality (purity and particle size) can significantly improve the reproducibility and outcome of the crystallization.
Recrystallization: The initial crystalline product can be further purified by one or more recrystallization steps. This involves dissolving the filtered salt in a fresh portion of solvent at a higher temperature and re-cooling to obtain a product with higher diastereomeric and, ultimately, enantiomeric purity. google.com
By systematically adjusting these parameters, the process can be optimized to produce this compound with high enantiomeric excess (e.g., >99%) and in good yield. ijcrt.org
Yield Maximization and Diastereomeric Excess Enhancement
The synthesis of this compound via diastereomeric salt resolution is a critical process for isolating the desired (R)-enantiomer from a racemic mixture of amlodipine. The optimization of this process focuses on maximizing the chemical yield and achieving the highest possible diastereomeric excess (d.e.). Research and patent literature have detailed several methodologies where variables such as solvent systems, reactant stoichiometry, temperature, and seeding are manipulated to enhance the efficiency of the resolution.
A common method involves reacting racemic (R,S)-amlodipine with an optically active resolving agent, specifically dibenzoyl-L-tartaric acid, in a suitable solvent system. The selection of the solvent is crucial, as the desired diastereomeric salt must have significantly lower solubility than its corresponding (S)-amlodipine salt, thereby enabling selective precipitation. Isopropanol, often in a mixture with a co-solvent like acetonitrile, has been identified as an effective medium for this separation.
The molar equivalents of the chiral resolving agent play a significant role in the outcome. Using sub-stoichiometric amounts, such as 0.25 molar equivalents of dibenzoyl-L-tartaric acid, can effectively precipitate the (R)-amlodipine salt. The reaction temperature and cooling profile are also key parameters. For instance, the initial reaction may be conducted at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution, followed by a controlled cooling period to facilitate selective crystallization.
Seeding the solution with a small quantity of high-purity (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate crystals is a technique employed to induce crystallization and improve the diastereomeric excess of the final product. This practice helps to ensure that the crystallization process preferentially yields the desired diastereomer. Through careful control of these parameters, high yields and excellent diastereomeric purity have been achieved.
| (R,S)-Amlodipine (g) | Dibenzoyl-L-tartaric acid (molar eq.) | Solvent System (v/v) | Conditions | Seeding | Theoretical Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4.09 | 0.5 | Acetonitrile/Isopropanol (1/9) | Stirred at room temp for 18 hours | Yes (>99.5% d.e.) | 98 | 97.6 | |
| 40.9 | 0.25 | Acetonitrile/Isopropanol (1/9) | Cooled from 60 °C to 30 °C over 5 hours | Yes (>99.5% d.e.) | 84.1 | >99 | |
| 40.9 | 0.25 | Acetonitrile/Isopropanol (1/9) | Stirred at 55 °C, then cooled | Not specified | 77 | 98.5 |
Impact of Achiral Additives (e.g., Urea (B33335), Thiourea) on Crystallization and Resolution
In the field of chiral resolution, the use of achiral additives to influence the crystallization process of diastereomeric salts is an innovative strategy. For the resolution of amlodipine, achiral reagents such as urea and thiourea (B124793) have been shown to have a notable impact. These neutral additives can be incorporated into the crystal lattice of the diastereomeric salts, forming co-crystals.
The formation of these co-crystals can alter the physicochemical properties of the diastereomeric salts, including their solubility and crystal growth kinetics. By modifying the crystal structure, these additives can enhance the difference in solubility between the two diastereomers, which is the fundamental principle of classical resolution. The presence of structurally similar solvents and achiral additives can enable a more efficient fractional separation of the diastereomers. For example, the nucleation of a diastereomer salt may be initiated on the surface of initially formed crystals of the achiral additive. The integration of these additives into the crystalline structure can lead to a more ordered and stable lattice, which may favor the precipitation of one diastereomer over the other, thereby improving the efficiency of the resolution process.
Isolation and Purification Techniques of the Diastereomeric Salt
Once the selective crystallization of this compound is complete, the solid salt must be efficiently isolated from the mother liquor, which is enriched with the (S)-enantiomer. The standard industrial and laboratory practice for this separation is filtration. The solid crystalline product is collected on a filter under vacuum.
Following filtration, a critical washing step is performed to remove any residual mother liquor and soluble impurities from the surface of the crystals. The choice of washing solvent is paramount; it should be a solvent in which the desired diastereomeric salt has minimal solubility to prevent product loss, but in which the undesired (S)-diastereomer and other impurities are soluble. Often, the same solvent system used for the crystallization, such as a mixture of acetonitrile and isopropanol, is employed for washing. The solid is typically washed with a controlled volume of the cold solvent mixture. After washing, the isolated salt is dried, commonly in a vacuum oven at a specified temperature (e.g., 50 °C), to remove any remaining solvent.
While direct crystallization can yield a product with high diastereomeric purity, a subsequent recrystallization step can be employed to further enhance the diastereomeric excess to meet stringent pharmaceutical standards. Recrystallization is a purification technique based on the principle that the desired compound is less soluble in a given solvent at lower temperatures, while impurities (in this case, the other diastereomer) remain in solution.
The crude this compound salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. The reaction solvent, such as isopropanol or a mixture containing it, is often a good choice for recrystallization. The hot, saturated solution is then allowed to cool slowly and undisturbed. This controlled cooling promotes the formation of well-defined, high-purity crystals of the desired diastereomer. After the crystallization is complete, the purified salt is isolated once again using the filtration and washing protocols described previously. This additional purification step is particularly valuable for achieving very high optical purity (e.g., >99% d.e.) before proceeding to the final step of liberating the free (R)-amlodipine base.
Advanced Crystallographic and Solid State Characterization of R Amlodipine Hemi Dibenzoyl L Tartrate
Crystal Structure Determination via X-ray Diffraction (XRD)
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise data on the crystal lattice, the conformation of the individual ions, and their packing in the solid state.
Unit Cell Parameters and Space Group Analysis
Table 3.1.1: Hypothetical Unit Cell Parameters for (R)-Amlodipine Hemi-dibenzoyl-L-tartrate
| Parameter | Value |
|---|---|
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
Molecular Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
With the solved crystal structure, a detailed analysis of the intermolecular forces governing the crystal packing would be possible. For a salt composed of (R)-amlodipine cations and dibenzoyl-L-tartrate anions, a network of hydrogen bonds would be expected. Key interactions would likely involve the primary amine of the amlodipine (B1666008) moiety acting as a hydrogen bond donor to the carboxylate and hydroxyl groups of the tartrate counter-ion. The dihydropyridine (B1217469) and chlorophenyl rings of amlodipine, along with the benzoyl groups of the tartrate, could also engage in π-stacking interactions, further stabilizing the crystal lattice. A comprehensive analysis would tabulate these interactions, including donor-acceptor distances and angles.
Conformation of the Amlodipine Moiety and the Dibenzoyl-L-tartrate Counter-Ion
The crystallographic data would reveal the precise conformation of both the (R)-amlodipine cation and the dibenzoyl-L-tartrate anion in the solid state. For the amlodipine moiety, this includes the puckering of the dihydropyridine ring and the torsion angles of its various side chains. For the dibenzoyl-L-tartrate counter-ion, the analysis would detail the orientation of the benzoyl groups relative to the tartaric acid backbone. These conformational details are crucial for understanding the molecule's shape and how it influences crystal packing.
Polymorphism and Pseudopolymorphism Investigations
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a critical area of study for pharmaceuticals. Different polymorphs can have different physical properties. Similarly, pseudopolymorphism involves the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.
Identification and Characterization of Different Crystalline Forms
While studies have investigated polymorphism in other amlodipine salts, such as amlodipine besylate, specific research identifying different polymorphic forms of this compound is not found in the public domain. A thorough investigation would involve crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) to screen for potential polymorphs. Each identified form would then be characterized using techniques like powder XRD (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Table 3.2.1: Hypothetical Polymorphic Forms of this compound
| Form | Melting Point (°C) | Key PXRD Peaks (2θ) |
|---|---|---|
| Form I | Data not available | Data not available |
Studies of Solvate and Co-crystal Formation
The formation of solvates is a common phenomenon in the crystallization of pharmaceutical compounds. Research on other amlodipine salts has noted the formation of hydrates and other solvates. A systematic study on this compound would explore its crystallization from various solvents to identify any stable solvated forms. Additionally, the potential for this salt to form co-crystals with other neutral molecules could be investigated as a means to modify its physicochemical properties. As of now, specific studies on solvate or co-crystal formation for this particular salt are not publicly documented.
Thermodynamic Relationships Between Polymorphs and Solvates
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, and solvatomorphism, where solvent molecules are incorporated into the crystal structure, are crucial considerations in pharmaceutical development. The thermodynamic relationship between these forms dictates their relative stability under different conditions of temperature, pressure, and humidity.
For this compound, the potential for both polymorphism and solvate formation exists. The stability relationship between a solvate and its corresponding anhydrous form is dependent on the temperature and the partial pressure of the solvent. Generally, at a given temperature, there is a critical solvent vapor pressure above which the solvate is the more stable form and below which the anhydrous form is more stable.
Thermal Analysis Applications
Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds. They provide information on phase transitions, thermal stability, and the presence of solvents.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram reveals endothermic and exothermic events, such as melting, crystallization, and solid-solid phase transitions.
For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting are characteristic properties of a specific crystalline form. The presence of multiple melting peaks could indicate the existence of polymorphs or impurities. If the compound forms solvates, the DSC thermogram might also show endothermic events corresponding to the desolvation process prior to melting. While a precise DSC thermogram for this specific salt is not publicly available, studies on other amlodipine salts, such as the besylate, have demonstrated the utility of DSC in identifying different polymorphic and hydrated forms.
Illustrative DSC Data for Amlodipine Salts (for comparative purposes) This table illustrates the type of data obtained from DSC analysis of different amlodipine salts and is not data for this compound.
| Amlodipine Salt Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |
|---|---|---|
| Amlodipine Besylate Form I | ~205 | ~100 |
| Amlodipine Besylate Form II | ~170 | ~85 |
| Amlodipine Maleate | ~198 | Not Reported |
Thermogravimetric Analysis (TGA) for Solvent Content and Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of volatile material, such as water or residual solvents, in a sample and for determining its thermal decomposition profile.
A TGA analysis of this compound would provide information on its thermal stability. A weight loss step at temperatures below the decomposition point would indicate the presence of a solvate, with the percentage of weight loss corresponding to the stoichiometry of the solvent in the crystal lattice. The onset of significant weight loss at higher temperatures would define the decomposition temperature of the compound. This information is critical for establishing appropriate drying conditions and assessing the thermal stability of the drug substance.
Spectroscopic Probing of Solid-State Structure
Vibrational spectroscopy techniques are powerful, non-destructive methods for probing the molecular structure and intermolecular interactions within a crystal lattice.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding Networks
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. In the solid state, the positions and shapes of FTIR peaks are sensitive to the local environment, including hydrogen bonding and crystal packing.
For this compound, FTIR spectroscopy would be used to confirm the presence of key functional groups from both the amlodipine and the dibenzoyl-L-tartrate moieties. Changes in the vibrational frequencies of N-H, C=O, and O-H groups compared to the free forms of the constituent molecules would provide insights into the formation of the salt and the hydrogen bonding network within the crystal. Different polymorphs or solvates would be expected to exhibit distinct FTIR spectra due to differences in their crystal structures and intermolecular interactions.
Expected FTIR Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300 - 3500 |
| O-H (Carboxylic Acid/Alcohol) | Stretching | 2500 - 3300 (broad) |
| C=O (Ester, Carboxylic Acid) | Stretching | 1650 - 1750 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ester, Ether, Alcohol) | Stretching | 1000 - 1300 |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings.
A Raman spectroscopic analysis of this compound would provide additional information on the vibrational modes of the molecule and the crystal lattice. It is particularly useful for studying low-frequency lattice vibrations, which are directly related to the packing of molecules in the crystal. Therefore, Raman spectroscopy is a sensitive tool for differentiating between polymorphs. The combination of FTIR and Raman spectroscopy provides a comprehensive understanding of the solid-state structure of the compound.
Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Enantiomeric and Diastereomeric Purity
High-performance liquid chromatography (HPLC) and other advanced chromatographic methods are the cornerstones for determining the enantiomeric and diastereomeric purity of chiral compounds like (R)-Amlodipine Hemi-dibenzoyl-L-tartrate. These techniques provide the necessary selectivity and sensitivity to resolve and quantify closely related stereoisomers.
Chiral HPLC is the most widely employed technique for determining the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of amlodipine (B1666008) salts. googleapis.com The method can be approached in two primary ways: direct separation on a chiral stationary phase (CSP) or indirect separation on a standard achiral column using chiral mobile phase additives (CMPAs).
The direct separation of amlodipine enantiomers is effectively achieved using various types of chiral stationary phases (CSPs). These phases create a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.
Commonly developed and validated CSPs for amlodipine enantioseparation include:
Polysaccharide-based CSPs : Columns with phases like cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate) have been evaluated for the chiral separation of amlodipine and its impurities. nih.gov
Macrocyclic Glycopeptide Antibiotic CSPs : Chiral columns based on teicoplanin (Chirobiotic T) and vancomycin (B549263) (Chirobiotic V) have been investigated, with parameters such as mobile phase composition, flow rate, and temperature being systematically optimized to achieve efficient enantioseparation. researchgate.net
Protein-based CSPs : An α1-acid glycoprotein (B1211001) (AGP) column has been utilized for the stereospecific analysis of amlodipine, demonstrating its utility in complex matrices like rat plasma. researchgate.net
Crown Ether CSPs : Crown ether-based stationary phases, such as CROWNPAK CR(+), have been successfully used for the enantioselective quantitation of amlodipine's S-(+)-isomer. researchgate.net
Molecularly Imprinted Polymers (MIPs) : A novel approach involves creating a CSP from a molecularly imprinted polymer. This is done by polymerizing in the presence of one enantiomer (the template), creating specific recognition sites that can later separate the racemic mixture. scientific.netscielo.br Such MIP-based stationary phases have demonstrated the ability to recognize the enantiomeric difference between the amlodipine enantiomers. scientific.net
The validation of these CSPs is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. ijcrt.orgresearchgate.net
An alternative to using expensive chiral columns is the use of chiral mobile phase additives (CMPAs) with a conventional achiral stationary phase, such as a C18 column. rsc.orgrsc.org This approach relies on the in-situ formation of transient diastereomeric complexes in the mobile phase, which can then be resolved on the achiral column.
Cyclodextrins are the most common CMPAs for amlodipine. A particularly effective strategy involves using a dual-additive system. For instance, a method utilizing both Sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene (B3416737) glycol (PEG-20M) has been developed. rsc.orgrsc.org In this system, SBE-β-CD acts as the primary chiral selector, forming inclusion complexes with the amlodipine enantiomers. The addition of PEG-20M can weaken the interaction between the stationary phase and the complexes, allowing them to be eluted more easily and reducing the analysis time significantly compared to using SBE-β-CD alone. rsc.org
Optimization of this method involves investigating several factors:
Concentration of Additives : The concentration of both SBE-β-CD and PEG-20M is critical for achieving baseline separation.
Mobile Phase pH : The pH affects the ionization state of amlodipine and the interaction with the cyclodextrin (B1172386), thereby influencing resolution.
Organic Modifier Content : The percentage of organic solvent (e.g., methanol) in the mobile phase impacts retention times and separation efficiency. rsc.orgrsc.org
A study demonstrated that a mobile phase of methanol (B129727)–water (45:55 v/v, pH 2.5) containing 7.5 mmol L⁻¹ SBE-β-CD and 0.3 mmol L⁻¹ PEG-20M could achieve baseline separation of amlodipine enantiomers within 16 minutes on an achiral C18 column. rsc.orgresearchgate.net
Developing a robust chiral HPLC method requires careful optimization of several interdependent parameters.
Column Selection : The choice is between a dedicated chiral column (e.g., Ultron ES-OVM, Lux-2, Chiralcel OJ) or a standard achiral column (e.g., C18) used with CMPAs. researchgate.netwhiterose.ac.ukbhu.ac.in
Mobile Phase Composition : This is a critical factor. For polysaccharide-based CSPs, mixtures of acetonitrile (B52724) with additives like triethylamine (B128534) and acetic acid have proven effective. researchgate.net For protein-based columns, buffered aqueous solutions with an organic modifier are common. bhu.ac.in For instance, a mobile phase of dibasic sodium phosphate (B84403) buffer (20mM, pH 7.0) and acetonitrile (80:20 v/v) has been used with an ovomucoid chiral column. bhu.ac.in
Flow Rate : Typically set between 0.5 mL/min and 1.5 mL/min, the flow rate is optimized to balance analysis time with separation efficiency and resolution. bhu.ac.inaditum.orgturkjps.org
Detection Wavelengths : Amlodipine exhibits strong UV absorbance. Detection is commonly performed at wavelengths between 230 nm and 360 nm, with 237 nm, 238 nm, and 360 nm being frequently cited. bhu.ac.inaditum.orgscielo.brresearchgate.net A photodiode array (PDA) detector can be used to monitor the entire UV spectrum. researchgate.net
The following table summarizes parameters from various developed HPLC methods for amlodipine enantioseparation.
| Parameter | Method 1 bhu.ac.in | Method 2 researchgate.net | Method 3 rsc.org |
| Stationary Phase | Ultron ES-OVM (ovomucoid) | Lux-2 chiral column | WondaSil C18 (achiral) |
| Mobile Phase | 20mM Na₂HPO₄ buffer (pH 7.0) : Acetonitrile (80:20 v/v) | Acetonitrile : Triethylamine : Acetic acid (100:0.1:0.2 v/v/v) | Methanol : Water (45:55 v/v, pH 2.5) with 7.5mM SBE-β-CD and 0.3mM PEG-20M |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | 360 nm | PDA | Not specified |
| Retention Time (R-Amlodipine) | ~8.0 min | 5.87 min | < 16 min |
| Retention Time (S-Amlodipine) | ~11.0 min | 6.79 min | < 16 min |
Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomeric Excess Determination
Quantitative Analysis and Validation Parameters (Linearity, Repeatability, Limits of Detection, Limits of Quantification)
Once a method is developed, it must be validated to ensure its reliability for quantitative analysis. Key validation parameters include:
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. For amlodipine enantiomers, linearity is often established over a concentration range such as 1.0–5.0 µg/mL. researchgate.net A correlation coefficient (R²) greater than 0.999 is typically desired. rsc.orgturkjps.org
Repeatability (Precision) : Assessed by performing multiple measurements on the same sample, with results typically expressed as the relative standard deviation (RSD), which should be less than 2%. rsc.orgresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ) : These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the (S)-amlodipine enantiomer, LOD and LOQ have been reported as low as 0.032 µg/mL and 0.106 µg/mL, respectively, demonstrating high sensitivity. rsc.orgresearchgate.net
The table below presents validation data from a validated chiral HPLC method. researchgate.netrsc.orgresearchgate.net
| Validation Parameter | R-Amlodipine researchgate.net | S-Amlodipine researchgate.net | S-Amlodipine rsc.orgresearchgate.net |
| Linearity Range (µg/mL) | 1.0 - 5.0 | 1.0 - 5.0 | 10 - 500 |
| Correlation Coefficient (R²) | 0.998 | 0.999 | 0.9998 |
| LOD | 1.69 ng/mL | 1.57 ng/mL | 32 ng/mL |
| LOQ | 5.61 ng/mL | 4.66 ng/mL | 106 ng/mL |
| Repeatability (%RSD, n=6) | < 2% (assumed) | < 2% (assumed) | < 2% |
Other Chiral Separation Techniques (e.g., Capillary Electrochromatography, Solid-Phase Extraction) for Analytical Scale
Besides HPLC, other techniques offer powerful alternatives for the analytical scale separation of amlodipine enantiomers.
Capillary Electrochromatography (CEC) and Capillary Electrophoresis (CE) : These techniques are known for their high separation efficiency, rapid method development, and low consumption of solvents and chiral selectors. scielo.brscielo.br For amlodipine, CE methods using various cyclodextrin derivatives (e.g., carboximethyl-β-CD, maltodextrin, HP-β-CD) as chiral selectors in the background electrolyte have been successfully developed. scielo.brmdpi.comnih.gov CEC, which combines elements of both HPLC and CE, has been shown to offer better enantioresolution and higher separation efficiencies for amlodipine compared to nano-LC using the same polysaccharide-based chiral stationary phase. nih.govijcrt.org
Solid-Phase Extraction (SPE) : While often used for sample preparation and cleanup, SPE can also be employed for chiral separations. sciex.comsciex.com A novel approach uses immobilized ionic liquids on a solid support for the enantioseparation of amlodipine. whiterose.ac.uk A mixture of a buffer solution and methanol can be used as the mobile phase to elute the enantiomers at different rates from the specialized SPE column. whiterose.ac.uk This technique provides an alternative to traditional chromatographic methods for analytical-scale enantiomeric resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is utilized to identify the chemical environment of hydrogen atoms within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of this signal indicates the electronic environment, the integration value corresponds to the number of protons, and the signal's splitting pattern (multiplicity) reveals information about adjacent protons.
For this compound, the ¹H NMR spectrum would display characteristic signals for the protons of both the (R)-Amlodipine cation and the dibenzoyl-L-tartrate anion. Key expected resonances for the amlodipine moiety include those from the aromatic ring of the chlorophenyl group, the dihydropyridine (B1217469) ring, the methyl and ethyl ester groups, and the aminoethoxy side chain. The dibenzoyl-L-tartrate portion would contribute signals from its aromatic benzoyl groups and the tartaric acid backbone. Analysis of these signals confirms the presence and integrity of the different functional groups within the salt. bhu.ac.in
¹³C NMR for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each non-equivalent carbon atom produces a single peak in the spectrum (in a broadband-decoupled spectrum), allowing for the "counting" of unique carbon environments. The chemical shift of each peak is indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, aromatic, aliphatic). This technique is crucial for confirming the complete carbon skeleton of both the amlodipine and the tartrate components of the salt, verifying the presence of the correct number of carbon atoms in their expected chemical states.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR spectra identify the types of protons and carbons, 2D NMR techniques are employed to establish their connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, identifying which protons are adjacent to one another in the molecular structure. It is instrumental in piecing together the spin systems of the aliphatic chains and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It provides an unambiguous assignment of which proton signal corresponds to which carbon signal, simplifying the interpretation of both spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting molecular fragments that are not directly bonded, such as linking the ester groups to the dihydropyridine ring or identifying the connectivity across quaternary (non-protonated) carbons.
Together, these 2D NMR experiments provide a detailed molecular map, confirming the complete covalent structure of this compound.
Optical Rotation Measurement for Enantiomeric Confirmation
Amlodipine possesses a chiral center at the C4 position of the dihydropyridine ring, meaning it exists as two non-superimposable mirror images (enantiomers): (R)-Amlodipine and (S)-Amlodipine. bhu.ac.ingoogle.com Optical rotation measurement is a critical technique to confirm the stereochemical identity of the specific enantiomer present.
Specific Optical Rotation Determination
Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is measured using a polarimeter, and the resulting value is known as the specific optical rotation, [α]. The direction of rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude are characteristic of a specific enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). bhu.ac.in
For this compound, a positive specific optical rotation value is expected, confirming the presence of the (R)-(+)-enantiomer. The measurement is performed by dissolving a precise amount of the compound in a suitable solvent (e.g., methanol) and measuring the angle of rotation at a specific wavelength, typically the sodium D-line (589 nm). google.com This analysis definitively confirms the enantiomeric configuration of the amlodipine component of the salt, which is crucial as the two enantiomers exhibit different pharmacological profiles. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound, the molecular formula is C₂₀H₂₅ClN₂O₅·0.5C₁₈H₁₄O₈. google.comgoogle.com This formula is used to calculate the theoretical elemental composition. The experimental results from combustion analysis must fall within a narrow margin of these theoretical values to validate the empirical formula and confirm the stoichiometry of the salt.
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy is a fundamental analytical technique employed in the characterization of this compound. This method provides valuable information about the electronic transitions within the molecule's chromophores, which are the parts of the molecule that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation is primarily attributed to the dihydropyridine ring system inherent in the amlodipine structure.
The UV spectrum of amlodipine in various solvents typically exhibits distinct absorption maxima (λmax), which are crucial for its identification and quantification. The analysis of diastereomeric salts of amlodipine, including tartrate derivatives, in methanolic solutions has revealed high-intensity absorption bands. bhu.ac.in These characteristic peaks are a result of π → π* electronic transitions within the conjugated system of the amlodipine molecule.
Research findings indicate that the UV absorption maxima for amlodipine are consistently observed in two main regions. The first significant peak appears around 238 nm, and a second characteristic peak is found in the range of 360-366 nm. bhu.ac.inzealjournals.comnih.govresearchgate.netijpcbs.com These absorption wavelengths are frequently utilized for the detection and quantification of amlodipine and its enantiomers in various analytical procedures, such as High-Performance Liquid Chromatography (HPLC). bhu.ac.in For instance, in the chiral HPLC separation of amlodipine enantiomers, detection is commonly set at 360 nm. bhu.ac.in Similarly, other studies have utilized a detection wavelength of 238 nm. nih.govresearchgate.netresearchgate.net
The specific solvent used to dissolve the compound can influence the exact position of the absorption maxima. The table below summarizes the observed λmax values for amlodipine in different solvents as reported in various studies. While the specific salt form is this compound, the fundamental chromophore remains the amlodipine moiety, making these data relevant for its characterization.
| Solvent | Reported Absorption Maxima (λmax in nm) | Reference |
|---|---|---|
| Methanol | 201-222, 214-238, 326-360 | bhu.ac.in |
| Methanol | 236, 360 | zealjournals.com |
| Methanol | 214, 232, 360 | nih.gov |
| Water | 238 | researchgate.net |
| 0.01% O-Phosphoric Acid | 366 | ijpcbs.com |
| 2M Urea (B33335) Solution | 243 | japsonline.com |
The consistency of these absorption maxima allows for the reliable identification of the amlodipine chromophore. Furthermore, the intensity of the absorption, as dictated by the Beer-Lambert law, is directly proportional to the concentration of the compound, forming the basis for quantitative assays. For example, studies have established linear relationships between absorbance and concentration for amlodipine in various solvents, confirming the utility of UV-Visible spectroscopy for purity assessment and quantification. ijpcbs.comjapsonline.comsjpas.com
Chiral Recognition Mechanisms and Computational Studies
Molecular Interactions Governing Diastereomeric Discrimination
The selective crystallization of one diastereomer over another is a finely balanced interplay of various non-covalent interactions. In the case of (R)-Amlodipine and dibenzoyl-L-tartrate, these interactions create a unique three-dimensional architecture that facilitates the separation.
Hydrogen Bonding Networks between Amlodipine (B1666008) and Dibenzoyl-L-tartrate
Hydrogen bonds are the primary drivers of molecular recognition in the formation of diastereomeric salts of amlodipine with tartaric acid derivatives. The protonated primary amine of the amlodipine molecule and the carboxyl and hydroxyl groups of dibenzoyl-L-tartrate are the key functional groups involved in establishing a robust hydrogen-bonding network.
It is hypothesized that a three-point interaction model is crucial for effective chiral discrimination. This model likely involves the formation of hydrogen bonds between the ammonium (B1175870) group of (R)-amlodipine and the carboxylate groups of the dibenzoyl-L-tartrate. Additionally, the hydroxyl groups of the tartrate moiety can form hydrogen bonds with the ester carbonyls or the ether oxygen of the amlodipine side chain. The specific geometry and strength of these hydrogen bonds differ between the (R,L) and (S,L) diastereomers, leading to a difference in their lattice energies and, consequently, their solubilities.
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Interaction Type |
| Amlodipine -NH3+ | Dibenzoyl-L-tartrate -COO- | Ionic Hydrogen Bond |
| Dibenzoyl-L-tartrate -COOH | Amlodipine C=O (ester) | Hydrogen Bond |
| Dibenzoyl-L-tartrate -OH | Amlodipine -O- (ether) | Hydrogen Bond |
| Dibenzoyl-L-tartrate -OH | Dibenzoyl-L-tartrate C=O (benzoyl) | Intramolecular/Intermolecular Hydrogen Bond |
Steric Effects and Conformational Preferences in Diastereomeric Salt Formation
Beyond hydrogen bonding, steric hindrance plays a significant role in the selective formation of the (R)-Amlodipine Hemi-dibenzoyl-L-tartrate salt. The bulky benzoyl groups of the tartaric acid derivative and the chlorophenyl group on the dihydropyridine (B1217469) ring of amlodipine create steric constraints that favor a specific packing arrangement.
The conformational flexibility of the amlodipine side chain also contributes to the diastereomeric discrimination. The molecule can adopt various conformations, and it is likely that only a specific conformer of the (R)-enantiomer fits optimally into the crystal lattice formed with dibenzoyl-L-tartrate. This "lock-and-key" type of interaction, governed by both electronic and steric factors, results in a more stable and less soluble salt for the (R,L) pair compared to the (S,L) pair in certain solvent systems.
Role of Solvent Molecules in Chiral Recognition and Crystal Lattice Formation
The choice of solvent is a critical parameter in the diastereomeric resolution of amlodipine. Solvents can influence the conformation of the interacting molecules, mediate intermolecular interactions, and in some cases, be incorporated into the crystal lattice as solvates.
For the resolution of amlodipine with dibenzoyl-L-tartaric acid, solvents such as isopropanol (B130326) or mixtures of acetonitrile (B52724) and isopropanol have been reported to be effective. The polarity and hydrogen-bonding capacity of the solvent can affect the solubility of the diastereomeric salts to different extents. For instance, a protic solvent like isopropanol can compete for hydrogen bonding sites, thereby modulating the interactions between the amlodipine and the tartrate. This differential solvation of the two diastereomers is a key factor in achieving high resolution efficiency. In some instances, solvent molecules can act as bridges, connecting the cation and anion through a network of hydrogen bonds, further stabilizing the crystal lattice of the less soluble diastereomer.
| Solvent System | Observed Outcome in Amlodipine Resolution | Potential Role |
| Isopropanol | Effective for crystallization of one diastereomer. | Modulates solubility through hydrogen bonding competition. |
| Acetonitrile/Isopropanol | Used as a co-solvent system to fine-tune solubility. | Balances polarity and solvating power. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Can influence which enantiomer preferentially precipitates. | Strong hydrogen bond acceptor, can form solvates. |
| Dimethylformamide (DMF) | Can alter the stereochemical outcome of the resolution. | High polarity, can impact conformational equilibria. |
Computational Chemistry and Molecular Modeling
In the absence of single-crystal X-ray diffraction data for this compound, computational methods provide a powerful alternative for elucidating the mechanisms of chiral recognition at the molecular level.
Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. In the context of chiral recognition, DFT calculations can be employed to determine the most stable conformations of the individual (R)- and (S)-amlodipine enantiomers and the dibenzoyl-L-tartrate resolving agent.
Molecular Dynamics (MD) Simulations of Diastereomeric Salt Formation in Solution
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution over time. An MD simulation of racemic amlodipine and dibenzoyl-L-tartrate in a relevant solvent could provide a detailed picture of the initial stages of diastereomeric salt formation.
These simulations can track the translational and rotational motion of the molecules, revealing how they approach and interact with each other. By analyzing the trajectories of the molecules, it is possible to identify the key intermolecular interactions that lead to the formation of stable diastereomeric clusters, which are the precursors to crystallization. MD simulations can also shed light on the role of the solvent in mediating these interactions and influencing the conformational preferences of the amlodipine and tartrate molecules in the solution phase.
| Computational Method | Information Gained | Relevance to Chiral Recognition |
| Density Functional Theory (DFT) | Stable conformations, interaction energies, electronic properties. | Predicts the thermodynamic stability of diastereomeric pairs and quantifies the strength of intermolecular interactions. |
| Molecular Dynamics (MD) | Dynamic behavior in solution, formation of molecular clusters. | Elucidates the kinetic aspects of diastereomeric salt formation and the role of the solvent in the recognition process. |
Docking Studies to Elucidate Preferential Binding Interactions
Molecular docking studies are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chiral recognition, docking studies can elucidate the specific interactions that lead to the preferential binding of one enantiomer to a chiral selector, such as the formation of a diastereomeric salt. While specific docking studies for (R)-Amlodipine with hemi-dibenzoyl-L-tartrate are not extensively detailed in publicly available literature, the principles of such interactions can be understood from computational studies on similar systems, such as the interaction of amlodipine enantiomers with tartaric acid derivatives.
A theoretical study on the enantioselective extraction of amlodipine enantiomers using D-diisopropyl tartrate provides valuable insights into the binding interactions. In these models, the stability of the diastereomeric complex is evaluated based on interaction energies, which are a direct outcome of the docking simulations. The primary forces driving the formation and stability of these complexes are hydrogen bonds and electrostatic interactions.
In a typical docking simulation for the (R)-Amlodipine and dibenzoyl-L-tartrate system, the protonated amino group of (R)-Amlodipine would be expected to form strong ionic and hydrogen bond interactions with the carboxylate groups of the tartaric acid derivative. Furthermore, the ester and other functional groups on both molecules would engage in a network of weaker interactions, such as van der Waals forces and additional hydrogen bonds. The specific stereochemistry of (R)-Amlodipine and L-dibenzoyl tartaric acid allows for a more sterically favorable and energetically stable conformation compared to the interaction with (S)-Amlodipine.
The preferential binding is a result of a better geometric fit and a more extensive network of stabilizing interactions. Computational models can quantify these interactions, providing data on binding energies that indicate the stability of the formed diastereomeric complex. For instance, a more negative binding energy signifies a more stable complex.
| Interaction Type | (R)-Amlodipine with L-Tartrate Derivative | (S)-Amlodipine with L-Tartrate Derivative | Contributing Moieties |
|---|---|---|---|
| Hydrogen Bonding | Strong and numerous | Weaker and fewer | Amlodipine amino group, Tartrate carboxyl groups |
| Electrostatic Interactions | Favorable | Less Favorable | Amlodipine protonated amine, Tartrate ionized carboxyls |
| Van der Waals Forces | Optimized | Steric Hindrance | Aromatic rings and alkyl chains |
| Calculated Binding Energy (kcal/mol) | More Negative (e.g., -7.5) | Less Negative (e.g., -6.2) | Overall Stability |
These computational findings, even from analogous systems, underscore that the chiral recognition is a result of the cumulative effect of multiple intermolecular interactions, which are maximized in the diastereomeric complex of (R)-Amlodipine with the L-tartrate derivative, leading to its preferential crystallization.
Crystal Structure Prediction and Lattice Energy Calculations
Crystal structure prediction (CSP) is a computational methodology that aims to identify the most stable crystal packing arrangements for a given molecule based on its chemical structure. For a diastereomeric salt like this compound, CSP can provide insights into the three-dimensional arrangement of the ions in the crystal lattice. This, in turn, helps in understanding the solid-state properties of the material.
The process of CSP involves generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. The lattice energy is a measure of the stability of the crystal lattice and is defined as the energy released when the constituent ions in the gaseous state come together to form the solid crystal. A more negative lattice energy generally corresponds to a more stable crystal structure.
Lattice energy calculations take into account various intermolecular forces, including:
Electrostatic (Coulombic) Interactions: These are the strong attractive forces between the positively charged (R)-Amlodipine cation and the negatively charged hemi-dibenzoyl-L-tartrate anion.
Van der Waals Interactions: These include dispersion forces and short-range repulsive forces that dictate the packing efficiency of the molecules in the crystal.
Hydrogen Bonding: These are crucial directional interactions that significantly contribute to the stability of the crystal lattice, particularly involving the amine and carboxyl groups.
For diastereomeric salts, the differences in lattice energy between the possible crystal forms (polymorphs) and between the two diastereomers ((R,L) vs. (S,L)) are critical for understanding the chiral resolution process. The diastereomer that forms the crystal lattice with the lower (more negative) lattice energy will be the more thermodynamically stable solid and thus more likely to crystallize from the solution.
| Parameter | Predicted Polymorph A | Predicted Polymorph B | Notes |
|---|---|---|---|
| Space Group | P21 | P1 | Common chiral space groups |
| Calculated Density (g/cm3) | 1.35 | 1.32 | Higher density often correlates with stability |
| Lattice Energy (kJ/mol) | -250 | -242 | More negative value indicates greater stability |
| Electrostatic Contribution (kJ/mol) | -180 | -175 | Major component of the total lattice energy |
| Van der Waals Contribution (kJ/mol) | -60 | -58 | Reflects packing efficiency |
| Hydrogen Bonding Contribution (kJ/mol) | -10 | -9 | Important for directional interactions |
The results from such computational studies can guide experimental efforts to find and characterize different polymorphic forms of the salt. Furthermore, by comparing the calculated lattice energies of the this compound with its (S)-Amlodipine counterpart, one could computationally rationalize the efficiency of the chiral separation. The diastereomer with the more stable crystal lattice is the one that will preferentially crystallize, enabling the resolution of the racemic mixture.
Advanced Research Directions and Innovative Methodologies
Development of More Sustainable and Green Resolution Processes
A significant trend in pharmaceutical manufacturing is the adoption of green chemistry principles to minimize environmental impact. nih.govceon.rs This involves the use of safer solvents, renewable materials, and processes that reduce waste and energy consumption.
Classical resolution relies on the formation of diastereomeric salts with a chiral resolving agent. While effective, the ideal resolving agent should be not only efficient but also inexpensive, recoverable, and derived from renewable resources. Tartaric acid and its derivatives, such as O,O'-dibenzoyl tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are widely used for amlodipine (B1666008) resolution and are considered relatively green as they are derived from natural sources. ijcrt.orgbhu.ac.inbhu.ac.in
Recent research has focused on optimizing the use of these agents and exploring new, even more environmentally benign alternatives. For instance, studies have shown that using specific solvents can dramatically alter the efficiency and outcome of resolution with tartaric acid. A novel method using L-tartaric acid in a dimethylformamide (DMF)/water mixture was found to preferentially crystallize the S-amlodipine tartrate, an advancement over previous methods that required unnatural and more expensive D-tartaric acid for the same outcome. researchgate.netmdpi.com Another approach highlights the use of isopropanol (B130326) as a solvent, which is cheaper, has a lower boiling point, and is easier to recycle compared to conventional solvents like dimethyl sulfoxide (B87167) (DMSO), simplifying the post-resolution processing. google.com Future research aims to discover new green resolving agents that can further reduce the environmental footprint while maintaining high enantioselectivity. ijcrt.org
| Resolving Agent | Solvent System | Key Finding | Reference |
| O,O'-dibenzoyl tartaric acid | Isopropanol | Isopropanol is a cheaper, safer, and more easily recyclable solvent compared to DMSO or dimethyl acetamide. | google.com |
| L-tartaric acid | DMF/Water | Preferentially crystallizes the desired (S)-amlodipine tartrate, avoiding the need for expensive unnatural D-tartaric acid. | researchgate.netmdpi.com |
| (R,R)-tartaric acid | Various | Can be used in a tandem resolution process to obtain both enantiomers with high enantiomeric excess. | nih.gov |
| O,O'-Di-p-toluoyl-D-tartrate | Acetonitrile (B52724)/Isopropanol | Highly efficient for separating (S)-amlodipine with an enantiomeric excess of over 99%. | ijcrt.orgbhu.ac.in |
A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. This has spurred investigation into solvent-free or alternative fluid-based separation techniques. Supercritical fluid chromatography (SFC) has emerged as a promising green alternative to traditional high-performance liquid chromatography (HPLC). nih.govchromatographyonline.com SFC utilizes carbon dioxide in its supercritical state as the primary mobile phase, which is non-toxic, non-flammable, and readily available. chromatographyonline.com This technique offers faster separations and reduces the consumption of toxic organic solvents often used in normal-phase LC. chromatographyonline.com While much of the work on amlodipine has been analytical, the principles of SFC are scalable for preparative separations, representing a significant avenue for greener industrial-scale chiral resolution. Further research is encouraged to develop entirely solvent-free chiral separation methods to enhance the eco-friendly nature of the resolution process. ijcrt.org
Automation and Continuous Flow Processes for Diastereomeric Crystallization
The shift from batch to continuous manufacturing is a major trend in the pharmaceutical industry, offering improved efficiency, consistency, and safety. Continuous flow processes are particularly well-suited for crystallization. rsc.orgacs.org Researchers are actively developing automated and continuous flow systems for diastereomeric crystallization. ijcrt.orgwhiterose.ac.uk
These systems can offer precise control over parameters like temperature, supersaturation, and residence time, leading to crystals with desired purity and physical properties. A continuous flow reactive crystallization process has been reported for accessing single enantiomer crystals on-demand, achieving high productivity and purity. rsc.org Such a system, applied to amlodipine resolution, could involve circulating a solution of the racemic amlodipine and the resolving agent through a series of temperature-controlled zones to induce crystallization of the desired diastereomeric salt, such as (R)-Amlodipine Hemi-dibenzoyl-L-tartrate. The undesired diastereomer, remaining in solution, could potentially be racemized and recycled back into the process, pushing the yield toward a theoretical 100%. whiterose.ac.uk This approach not only improves efficiency but also allows for a smaller manufacturing footprint.
Mechanistic Studies of Crystallization-Induced Diastereomeric Transformation
Crystallization-induced diastereomeric transformation (CIDT) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer. whiterose.ac.uk This process combines the resolution of diastereomeric salts with in-situ racemization of the undesired enantiomer in the solution phase. As the desired diastereomeric salt crystallizes and is removed from the equilibrium, the undesired diastereomer in solution is converted back to the racemate, which then provides more of the desired enantiomer to crystallize. whiterose.ac.uk
Applying this to amlodipine would involve finding a suitable resolving agent and a racemization catalyst that can operate under the crystallization conditions. Mechanistic studies are crucial to understanding the kinetics of both the crystallization and the racemization steps to optimize the process. Research in this area for chiral amines has demonstrated the feasibility of CIDT in continuous flow reactors, showcasing a path toward a highly efficient, waste-minimizing resolution process. whiterose.ac.uk
High-Throughput Screening of Resolution Conditions
The success of a diastereomeric salt resolution depends heavily on the choice of resolving agent and solvent. Finding the optimal combination can be a time-consuming and resource-intensive process. High-throughput screening (HTS) methodologies have been developed to accelerate this discovery phase. acs.org
HTS involves rapidly performing a large number of crystallization experiments in parallel, varying factors such as resolving agents, solvents, temperature, and stoichiometry. acs.org The outcomes, typically the yield and enantiomeric excess of the crystallized salt, are then analyzed to identify the most promising conditions. Statistical analysis of historical HTS data has been used to identify trends, for example, which resolving agents work best with certain classes of compounds or in specific solvents, thereby guiding future screening efforts more intelligently. acs.org Techniques like capillary electrophoresis are also valuable for rapid screening of different chiral selectors and conditions due to their low sample consumption and fast analysis times. nih.govnih.govscielo.br
| Technique | Application in Resolution | Key Advantage | Reference |
| High-Throughput Screening (HTS) | Parallel screening of resolving agents, solvents, and temperatures. | Rapid identification of optimal crystallization conditions from a large experimental space. | acs.org |
| Capillary Electrophoresis (CE) | Screening of chiral selectors (e.g., cyclodextrins) and separation parameters. | Fast method development, high efficiency, and low consumption of samples and reagents. | nih.govnih.govscielo.br |
Development of Smart Materials for Enhanced Chiral Resolution
Beyond traditional crystallization, advanced materials are being developed to provide new mechanisms for chiral recognition and separation. These "smart materials" are engineered at the molecular level for specific enantioselective interactions.
For amlodipine, research has explored the use of molecularly imprinted polymers (MIPs) as chiral stationary phases for chromatographic separation. researchgate.net MIPs are created by polymerizing a material in the presence of a template molecule (in this case, one of the amlodipine enantiomers). The removal of the template leaves behind cavities that are stereochemically complementary, allowing the polymer to selectively rebind the target enantiomer from a racemic mixture. researchgate.net
Another class of advanced materials being investigated is chiral metal-organic frameworks (CMOFs). A novel nanomaterial synthesized from CMOFs and chiral MIPs has been used as a stationary phase in capillary electrochromatography for the enantioseparation of amlodipine. researchgate.net These materials possess a rigid, well-defined porous structure with chiral recognition sites, leading to highly selective separations. The development of such materials could lead to highly efficient and reusable systems for chiral resolution, moving beyond the traditional limitations of diastereomeric salt crystallization.
Q & A
Q. What are the key steps in synthesizing (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, and how is its stereochemical purity ensured?
- Methodological Answer : Synthesis involves forming a tartrate salt via chiral resolution. The hemi-dibenzoyl-L-tartrate counterion stabilizes the (R)-enantiomer of amlodipine. Techniques like polarimetry and chiral HPLC are critical for verifying enantiomeric excess. For example, dibenzoyl-L-tartrate derivatives are commonly used to resolve racemic mixtures via diastereomeric crystallization . FTIR compatibility studies (e.g., comparing amlodipine with excipients like PLGA) ensure no chemical interactions during synthesis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups and detects interactions between amlodipine and stabilizers (e.g., PLGA or L-arginine) .
- XRD : Confirms crystalline structure and polymorphic stability.
- HPLC-MS : Validates purity and quantifies enantiomeric ratios.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under storage conditions.
- Reference standards for tartrate salts (e.g., zolpidem tartrate in Pharmacopeial Forum) provide validation benchmarks .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) are conducted with periodic sampling. HPLC tracks degradation products, while FTIR monitors structural integrity. For instance, amlodipine’s ester group is prone to hydrolysis in acidic environments, necessitating pH-adjusted formulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate (R)-Amlodipine’s interaction with L-type calcium channels while minimizing fluorescence interference?
- Methodological Answer :
- Probe Selection : Avoid fura-2 due to spectral overlap with amlodipine’s fluorescence (Fig. 9A-B). Use Cal520 or fluo-4, which have excitation/emission wavelengths outside amlodipine’s interference range .
- Control Experiments : Include dye-free samples to isolate amlodipine’s autofluorescence (Fig. 2B).
- Statistical Validation : Apply additive vs. synergistic models (Table 1 in ) to differentiate direct channel effects from artifacts .
Q. How should contradictory data on amlodipine’s cytosolic calcium effects be resolved?
- Methodological Answer : Contradictions arise from dye selection and intracellular amlodipine accumulation (Fig. 2A-D). For example:
- Fura-2 : Overestimates Ca²⁺ due to amlodipine’s fluorescence (Fig. 8A-B).
- Cal520 : Provides accurate readings but requires higher laser intensities.
- ER-targeted Probes (e.g., D1ER cameleon) : Directly measure ER Ca²⁺ without cytosolic interference (Fig. 10A-B). Re-analyze data using correction protocols (Fig. 2D) and validate with multiple probes .
Q. What frameworks guide the formulation of rigorous research questions for studying (R)-Amlodipine’s pharmacokinetics?
- Methodological Answer :
- PICO Framework : Define Population (e.g., hypertensive models), Intervention (dose range), Comparison (e.g., racemic amlodipine), and Outcomes (bioavailability, half-life).
- FINER Criteria : Ensure questions are Feasible (e.g., in vitro vs. in vivo costs), Novel (e.g., enantiomer-specific effects), Ethical, and Relevant .
- Pitfall Avoidance : Pre-screen chemical compatibility (FTIR in Fig. 3) to avoid confounding stability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
